阿奇霉素-d6
描述
Aztreonam-d6 is an antibiotic drug that is used to treat a variety of bacterial infections. It belongs to a class of antibiotics called monobactams, which are effective against gram-negative bacteria. Aztreonam-d6 is a synthetic derivative of the naturally occurring antibiotic aztreonam, which is derived from a species of the genus Pseudomonas. Aztreonam-d6 is a stable, water-soluble, and relatively non-toxic drug with a broad spectrum of activity against gram-negative bacteria.
科学研究应用
Pharmacokinetics and Pharmacodynamics of Aztreonam
Specific Scientific Field
Pharmacology
Summary of the Application
Aztreonam is being re-examined as a therapeutic agent due to the global spread of carbapenem resistance in aerobic Gram-negative bacilli and its stability to Ambler class B metallo-β-lactamases .
Methods of Application
The pharmacokinetic and pharmacodynamic properties of aztreonam are being studied both alone and in combination with β-lactamase inhibitors .
Results or Outcomes
The monobactam ring of aztreonam is being used to produce new developmental monobactams . A greater understanding of aztreonam pharmacokinetics and dynamics is of great relevance in drug development .
Aztreonam in Combination with Avibactam
Specific Scientific Field
Microbiology and Pharmacology
Summary of the Application
Aztreonam, an old β-lactam antibiotic, is not hydrolyzed by Metallo-β-lactamases (MBLs). However, many MBL-producing strains co-produce enzymes that could hydrolyze aztreonam (e.g., AmpC, ESBL), so a robust β-lactamase inhibitor such as avibactam could be given as a partner drug .
Methods of Application
A systematic review was performed including 35 in vitro and 18 in vivo studies on the combination of aztreonam + avibactam for infections sustained by MBL-producing Gram-negatives .
Results or Outcomes
In vitro data on 2209 Gram-negatives were available, showing the high antimicrobial activity of aztreonam (MIC ≤ 4 mg/L when combined with avibactam) in 80% of MBL-producing Enterobacterales, 85% of Stenotrophomonas and 6% of MBL-producing Pseudomonas . Clinical data were available for 94 patients: 83% of them had bloodstream infections. Clinical resolution within 30 days was reported in 80% of infected patients .
Treatment of Bone and Joint Infections
Specific Scientific Field
Orthopedics and Infectious Diseases
Summary of the Application
Aztreonam is used in the treatment of bone and joint infections caused by susceptible gram-negative microorganisms .
Methods of Application
The drug is administered intravenously or intramuscularly, depending on the severity of the infection .
Results or Outcomes
Aztreonam has been found to be effective in treating bone and joint infections, although the exact success rates can vary depending on the specific type of infection and the patient’s overall health .
Treatment of Lower Respiratory Tract Infections
Specific Scientific Field
Pulmonology and Infectious Diseases
Summary of the Application
Aztreonam is used to treat lower respiratory tract infections caused by susceptible gram-negative bacteria .
Methods of Application
The drug is typically administered intravenously or via inhalation for respiratory tract infections .
Results or Outcomes
Aztreonam has been shown to be effective in treating lower respiratory tract infections, with success rates varying depending on the specific type of infection and the patient’s overall health .
Treatment of Urinary Tract Infections
Specific Scientific Field
Urology and Infectious Diseases
Summary of the Application
Aztreonam is used to treat urinary tract infections (UTIs) caused by susceptible gram-negative bacteria .
Methods of Application
The drug is typically administered intravenously or intramuscularly, depending on the severity of the infection .
Results or Outcomes
Aztreonam has been found to be effective in treating UTIs, with success rates varying depending on the specific type of infection and the patient’s overall health .
Treatment of Gynecologic Infections
Specific Scientific Field
Gynecology and Infectious Diseases
Summary of the Application
Aztreonam is used to treat gynecologic infections caused by susceptible gram-negative bacteria .
Results or Outcomes
Aztreonam has been found to be effective in treating gynecologic infections, with success rates varying depending on the specific type of infection and the patient’s overall health .
Treatment of Hospital-Acquired and Ventilator-Associated Pneumonia
Summary of the Application
Aztreonam is suggested as an empiric treatment option for hospital-acquired and ventilator-associated pneumonia, especially for gram-negative/antipseudomonal coverage .
Methods of Application
The drug is typically administered intravenously, depending on the severity of the infection .
Results or Outcomes
Aztreonam has been shown to be effective in treating hospital-acquired and ventilator-associated pneumonia, with success rates varying depending on the specific type of infection and the patient’s overall health .
Treatment of Multidrug-Resistant Infections
Specific Scientific Field
Infectious Diseases
Summary of the Application
The antibiotic combination aztreonam-avibactam (ATM-AVI) is being studied for its effectiveness in treating infections caused by Gram-negative bacteria, including metallo-β-lactamase (MBL)-producing multidrug-resistant pathogens .
Methods of Application
The drug is typically administered intravenously, depending on the severity of the infection . The Phase 3 program comprising the REVISIT and ASSEMBLE studies evaluated the efficacy, safety, and tolerability of ATM-AVI .
Results or Outcomes
Data support that ATM-AVI is effective and well-tolerated, with no new safety findings and a similar safety profile to aztreonam alone . The treatment was found to be effective in treating serious bacterial infections that are resistant to almost all currently available antibiotics .
属性
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-XFXAWXATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aztreonam-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。